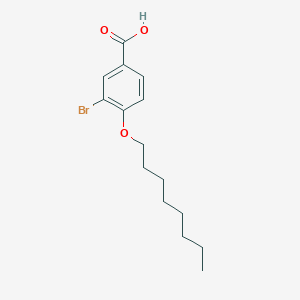

4-Octyloxy-3-bromobenzoic acid

Description

4-Octyloxy-3-bromobenzoic acid (C₁₅H₂₁BrO₃) is a brominated benzoic acid derivative featuring an octyloxy (-O-C₈H₁₇) substituent at the para position and a bromine atom at the meta position relative to the carboxylic acid group. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the bulky octyloxy chain and electron-withdrawing bromine. Potential applications include liquid crystal precursors, surfactants, and intermediates in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C15H21BrO3 |

|---|---|

Molecular Weight |

329.23 g/mol |

IUPAC Name |

3-bromo-4-octoxybenzoic acid |

InChI |

InChI=1S/C15H21BrO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18) |

InChI Key |

BZMGEDKIRQLGIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Scientific Research Applications

Liquid Crystal Applications

1. Liquid Crystal Displays (LCDs)

The compound is primarily used in the development of liquid crystals for LCDs. Its mesogenic properties allow it to transition between different phases, which is essential for the functionality of LCDs. Research has demonstrated that compounds like 4-octyloxy-3-bromobenzoic acid can exhibit both smectic and nematic phases, making them suitable for various display technologies .

2. Hydrogen-Bonded Complexes

Studies have shown that this compound can form hydrogen-bonded complexes with dicarboxylic acids. These complexes exhibit unique thermal properties that can be manipulated for specific applications in material science . The formation of such complexes enhances the stability and performance of liquid crystal systems.

Medicinal Chemistry Applications

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives of this compound. Compounds derived from this acid have shown promising results against various bacterial strains, including Gram-positive bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Toxicity Assessments

In vitro evaluations have been conducted to assess the toxicity of this compound and its derivatives on aquatic organisms such as Daphnia magna. These studies are crucial for understanding the environmental impact of these compounds and their safety profiles in potential therapeutic applications .

Synthesis Techniques

The synthesis of this compound typically involves bromination of p-octyloxybenzoic acid using bromine in an organic solvent under controlled conditions. This method allows for high purity and yield, which is essential for its application in research and industry .

Case Studies

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromine atom on the aromatic ring directs further electrophilic substitutions. Key reactions include:

-

Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups at positions para to the bromine.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Mechanistic Insight :

-

Bromine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to meta/para positions relative to itself.

-

The octyloxy group’s electron-donating nature (+R effect) activates the ring for electrophilic attack at positions ortho/para to the oxygen .

Nucleophilic Substitution

The bromine atom participates in SN₂ reactions with nucleophiles:

Kinetic Note : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Oxidation and Reduction

-

Oxidation :

-

The octyloxy chain undergoes partial oxidation with KMnO₄ in acidic media to yield shorter-chain aldehydes or ketones.

-

Carboxylic acid group remains stable under mild oxidative conditions.

-

-

Reduction :

Esterification and Coupling Reactions

The carboxylic acid group enables derivatization:

-

Esterification :

Liquid Crystalline Behavior

The compound exhibits mesomorphic phase transitions critical for optoelectronic applications:

| Phase Transition | Temperature Range (°C) | Observed Mesophase | Source |

|---|---|---|---|

| Crystal → Smectic C | 118–218 | Monotropic SmC | |

| Smectic C → Nematic | 218–245 | Enantiotropic Nematic |

Key Factors :

-

The octyloxy chain enhances molecular anisotropy, stabilizing smectic phases.

-

Bromine’s polarizability contributes to nematic phase stability under electric fields .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity:

Theoretical Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

-

The lowest-energy conformation has the octyloxy chain aligned 180° relative to the benzene ring, minimizing steric strain .

-

HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis absorption maxima at 290–320 nm, confirming electronic transitions in mesophases .

This compound’s versatility in substitution, coupling, and phase behavior underpins its utility in liquid crystal displays (LCDs) and organic semiconductors. Future research could explore its photocatalytic applications or hybrid materials synthesis.

Comparison with Similar Compounds

Below is a systematic comparison of 4-octyloxy-3-bromobenzoic acid with structurally related brominated benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

Key analogs include:

- 4-Bromo-3-methylbenzoic acid (C₈H₇BrO₂; CAS 6232-88-8)

- 3-Bromo-4-methoxybenzoic acid (C₈H₇BrO₃)

- 4-Hexyloxy-3-bromobenzoic acid (C₁₃H₁₇BrO₃)

- 3-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃)

Physicochemical Properties

Key Observations:

- Substituent Effects: The octyloxy group significantly increases lipophilicity (logP ~4.5) compared to methyl or methoxy substituents, enhancing solubility in organic solvents like DMSO or ethanol but reducing water solubility. Bromine position: In 4-Bromo-3-methylbenzoic acid, bromine at the para position (relative to COOH) exerts a stronger electron-withdrawing effect, lowering pKa (~3.9) compared to the meta-bromine in this compound (~4.5) . Methoxy vs. Octyloxy: Methoxy (in 3-Bromo-4-methoxybenzoic acid) provides moderate polarity, balancing solubility and acidity, whereas octyloxy dominates physicochemical behavior through steric bulk.

Stability and Reactivity

- Thermal Stability : The octyloxy chain may reduce melting points compared to shorter substituents (e.g., methyl or methoxy).

- Reactivity : Bromine at meta positions is less reactive toward nucleophilic substitution than para-bromine in 4-Bromo-3-methylbenzoic acid. The octyloxy group is stable under mild conditions but may undergo oxidation in harsh environments.

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 4-Octyloxy-3-bromobenzoic acid in laboratory settings?

- Methodological Answer : Follow protocols for brominated aromatic acids, including using PPE (gloves, lab coat, goggles) and ensuring ventilation. Avoid contact with strong oxidizing agents (e.g., peroxides) due to decomposition risks (carbon oxides ). Store in airtight containers away from heat and incompatible materials, as stability is maintained under normal conditions .

Q. What strategies optimize the synthesis of this compound?

- Methodological Answer : Leverage computational tools (e.g., PubChem data, REAXYS) to design synthetic routes. For example, esterification of 3-bromo-4-hydroxybenzoic acid with octyl bromide under Mitsunobu conditions or using coupling agents like DCC. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (solvent selection based on log KOW analogs, e.g., 2.86 for 4-bromobenzoic acid ).

Q. How can the thermal stability of this compound be experimentally validated?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare results with structurally similar compounds (e.g., 4-bromobenzoic acid melts at 255°C ). Monitor for hazardous decomposition products (e.g., COx) using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Optimize crystal growth via solvent evaporation (e.g., ethanol/water mixtures). For hydrogen bonding patterns, apply graph set analysis (C, D, R motifs) to classify interactions, as demonstrated in Etter’s methodology . Validate thermal parameters (ADPs) to confirm molecular packing stability .

Q. What computational approaches predict the hydrogen-bonding network in this compound crystals?

- Methodological Answer : Employ density functional theory (DFT) to model intermolecular interactions. Compare simulated IR/Raman spectra with experimental data to validate hydrogen bond strengths. Use software like Mercury (CCDC) to visualize graph sets and identify donor-acceptor distances .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Apply iterative validation: cross-reference NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) with XRD-derived bond lengths/angles. For discrepancies in substituent positioning, use NOESY/ROESY to assess spatial proximity. Address solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts .

Q. What in silico methods assess the environmental impact of this compound?

- Methodological Answer : Estimate log KOW using software like EPI Suite, extrapolating from analogs (e.g., 4-bromobenzoic acid log KOW = 2.86 ). Predict biodegradation pathways via QSAR models. Validate bioaccumulation potential using OECD 305 guidelines .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen substituent effects on target binding (e.g., cyclooxygenase enzymes). Synthesize analogs via Suzuki coupling (Br → aryl groups) or ester hydrolysis (octyloxy → hydroxyl). Validate bioactivity via in vitro assays (e.g., IC50 measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.